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Introduction

Clathrin heavy chain 22 (CHC22), encoded by the CLTCL1 gene, is a specialized clathrin
isoform predominantly expressed in skeletal muscle and adipose tissue.[1][2][3] Unlike the
ubiquitously expressed CHC17, which is crucial for endocytosis, CHC22 plays a key role in the
intracellular trafficking of the insulin-responsive glucose transporter GLUT4.[1][2][4][5]
Specifically, CHC22 is involved in the formation of the GLUT4 storage compartment (GSC),
sequestering GLUT4 intracellularly until an insulin signal triggers its translocation to the cell
surface to facilitate glucose uptake.[1][3][6][7] Dysregulation of CHC22 function has been
associated with impaired glucose metabolism and type 2 diabetes.[1][2][5][8] The generation of
CHC22 knockout cell lines is a critical tool for elucidating its precise molecular functions,
understanding its role in disease, and for the development of novel therapeutic strategies.

This document provides a detailed protocol for generating CHC22 knockout cell lines using the
CRISPR-Cas9 system, along with methods for validation and characterization.

Signaling Pathway Involving CHC22

CHC22 is a key component of a specialized trafficking pathway that regulates glucose
homeostasis. In muscle and fat cells, CHC22 facilitates the sorting of newly synthesized
GLUT4 from the early secretory pathway, specifically the ER-Golgi intermediate compartment
(ERGIC), to a specialized intracellular storage compartment.[4][6][7] This process is distinct
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from the trafficking pathways mediated by the conventional CHC17 clathrin.[3][9] Upon insulin
stimulation, signaling cascades lead to the translocation of GLUT4 from the GSC to the plasma
membrane, enabling glucose uptake. CHC22's role is therefore critical in maintaining the
intracellular pool of GLUT4, ready for rapid mobilization.
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Caption: CHC22-mediated GLUT4 trafficking pathway.

Experimental Protocols
l. Generation of CHC22 Knockout Cell Lines using
CRISPR-Cas9

This protocol outlines the generation of CHC22 knockout cell lines using a plasmid-based
CRISPR-Cas9 system.

A. sgRNA Design and Vector Construction
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o Target Selection: Design single guide RNAs (sgRNAs) targeting an early exon of the CLTCL1
gene to maximize the likelihood of generating a loss-of-function mutation.[10][11] Use online
design tools such as Benchling or the CRISPR Design Tool to identify sgRNAs with high on-
target scores and low off-target potential.[12]

o Vector Selection: Utilize a vector co-expressing Cas9 nuclease and the sgRNA, such as the
pX458 plasmid (Addgene #48138), which also contains a GFP reporter for selection of
transfected cells.[10]

¢ Cloning: Synthesize oligonucleotides corresponding to the designed sgRNA sequences and
clone them into the chosen CRISPR-Cas9 vector according to the manufacturer's
instructions. A common method involves linearizing the vector with a restriction enzyme like
Bbsl and ligating the annealed sgRNA oligos.[10]

B. Cell Culture and Transfection

e Cell Lines: Human cell lines endogenously expressing CHC22, such as HeLa cells or human
myoblasts (e.g., LHCNM2), are suitable for generating CHC22 knockouts.[6][9][13]

o Transfection: Transfect the cells with the constructed CRISPR-Cas9 plasmid using a suitable
method, such as lipofection or electroporation. Optimize transfection efficiency for the
specific cell line.

C. Single-Cell Cloning

o Enrichment of Edited Cells: 48 hours post-transfection, enrich for transfected cells by
fluorescence-activated cell sorting (FACS) for GFP-positive cells.[14]

» Single-Cell Seeding: Seed the GFP-positive cells into 96-well plates at a density of a single
cell per well to isolate clonal populations.

» Clonal Expansion: Expand the single-cell clones until sufficient numbers of cells are available
for validation.

D. Validation of Knockout Clones

e Genomic DNA Analysis:

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://pubmed.ncbi.nlm.nih.gov/38873013/
https://www.biosynsis.com/step-by-step-guide-to-generating-crispr-knockout-cell-lines-for-research.html
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://www.protocols.io/view/generation-of-knock-in-and-knock-out-crispr-cas9-e-5jyl85x89l2w/v1
https://www.embopress.org/doi/full/10.1038/s44318-024-00198-y
https://rupress.org/jcb/article/219/1/e201812135/133472/CHC22-clathrin-mediates-traffic-from-early
https://pmc.ncbi.nlm.nih.gov/articles/PMC2812854/
https://www.biorxiv.org/content/10.1101/2023.10.20.563250v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1177498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Extract genomic DNA from the expanded clones.
o Perform PCR amplification of the targeted region of the CLTCL1 gene.

o Seguence the PCR products (Sanger sequencing) to identify insertions or deletions
(indels) that result in frameshift mutations.[15] Analysis tools like Inference of CRISPR
Edits (ICE) can be used to deconvolute sequencing traces from mixed populations.[14]

o Protein Expression Analysis (Western Blot):
o Prepare whole-cell lysates from the parental cell line and the putative knockout clones.

o Perform Western blotting using a validated antibody specific for CHC22 to confirm the
absence of the protein.

o Itis crucial to use an antibody that recognizes a region of the protein upstream of the
targeted exon to avoid false negatives due to truncated protein expression.[15]

e Functional Assays:

o Assess the impact of CHC22 knockout on GLUT4 localization and trafficking. This can be
done by immunofluorescence staining for GLUT4 and observing its distribution. In CHC22-
depleted cells, a reduction in intracellular GLUT4 staining and dispersion of the GSC is
expected.[2][13]
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Caption: Workflow for generating CHC22 knockout cell lines.
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Data Presentation

Table 1. Summary of Expected Outcomes in CHC22 Knockout vs. Wild-Type Cells

Expected
) CHC22 Knockout o
Parameter Wild-Type Cells Cell Quantitative
ells
Change
Frameshift mutation
CLTCL1 Gene Intact sequence ] N/A
(indel)
CHC22 Protein Expressed Absent >95% reduction
Significant decrease
Intracellular GLUT4 Concentrated in GSC Dispersed in perinuclear staining
intensity
o Varies by cell type and
Insulin-stimulated ] ) ) ] )
Responsive Potentially impaired compensation
Glucose Uptake )
mechanisms
Table 2: Example Data from Validation of a CHC22 Knockout Clone
Genotype .
. CHC22 Protein Intracellular GLUT4
Clone ID (Sequencing L
Level (vs. WT) Staining
Result)
WT Wild-Type 100% Perinuclear, punctate

2 bp deletion in Exon ) )
KO-1 _ <5% Diffuse, cytoplasmic
3 (frameshift)

7 bp insertion in Exon _ _
KO-2 ) <5% Diffuse, cytoplasmic
3 (frameshift)

Control (Non-edited ] ]
Wild-Type 98% Perinuclear, punctate
clone)

Conclusion
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The generation of CHC22 knockout cell lines using CRISPR-Cas9 is a powerful approach to
study the specific functions of this clathrin isoform in cellular trafficking and metabolism.
Rigorous validation at the genomic, proteomic, and functional levels is essential to ensure the
reliability of the knockout model. These cell lines will be invaluable for dissecting the molecular
mechanisms of GLUTA4 trafficking, investigating the pathophysiology of metabolic diseases, and
for the screening and development of targeted therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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